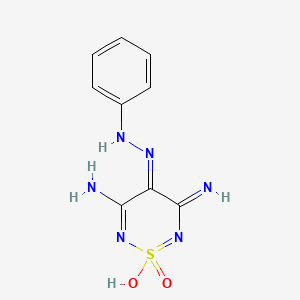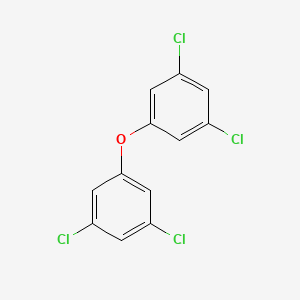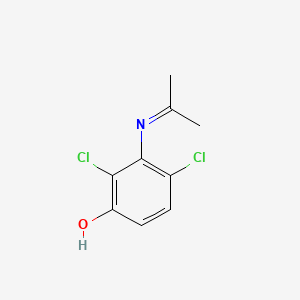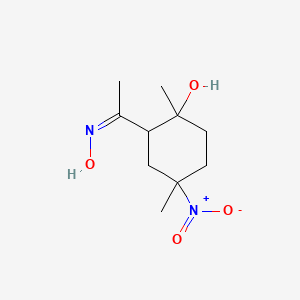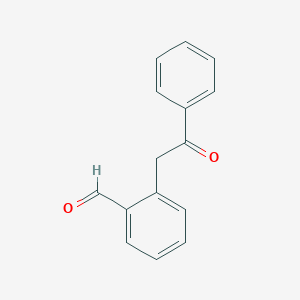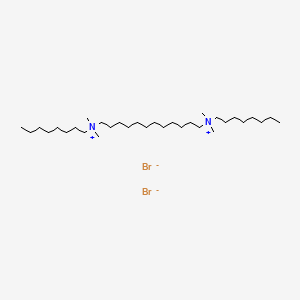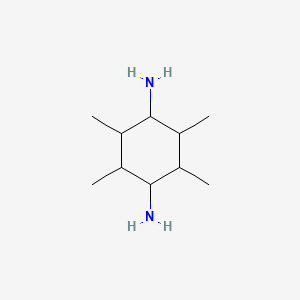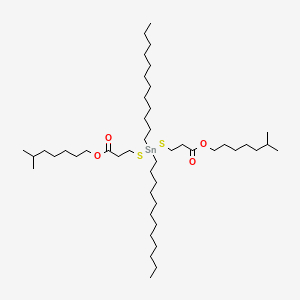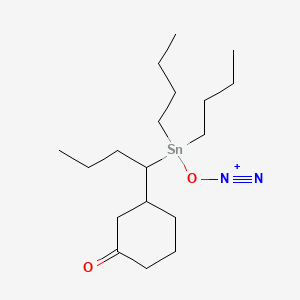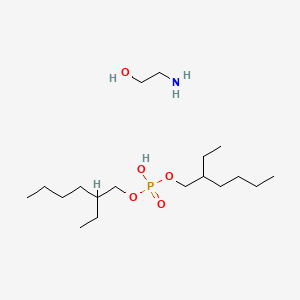
Einecs 294-567-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 294-567-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to various regulatory frameworks within the European Union.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Einecs 294-567-3 can vary depending on the desired purity and application. Industrial production methods often involve multi-step synthesis processes that include:
Initial Synthesis: The starting materials are reacted under controlled conditions to form intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as distillation, crystallization, or chromatography.
Final Synthesis: The purified intermediates are further reacted to form the final product, this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Einecs 294-567-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Einecs 294-567-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a marker in biological studies.
Industry: This compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 294-567-3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Einecs 294-567-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 294-567-4: This compound has a similar structure but different functional groups, leading to distinct chemical properties.
Einecs 294-567-5: Another related compound with variations in its molecular structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and physical properties that make it suitable for various applications .
Eigenschaften
CAS-Nummer |
91731-99-6 |
|---|---|
Molekularformel |
C18H42NO5P |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-aminoethanol;bis(2-ethylhexyl) hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.C2H7NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;3-1-2-4/h15-16H,5-14H2,1-4H3,(H,17,18);4H,1-3H2 |
InChI-Schlüssel |
QLPAUYNUTUADDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


